2-Methoxy-5-((methylamino)sulphonyl)benzoic acid
Overview
Description
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid is a chemical compound with the molecular formula C9H11NO5S . It is an important intermediate for the synthesis of sulpiride, a drug used for the treatment of psychiatric disorders such as schizophrenia and depression .
Synthesis Analysis
The synthesis of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The precursor for the synthesis is salicylic acid . After optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid consists of a benzene ring substituted with a methoxy group, a sulfonyl group, and a carboxylic acid group . The molecular weight of the compound is 245.25 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid include etherification, sulfonyl chloride formation, amination, and esterification . The yield of these reactions can be improved by optimizing the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid include a molecular weight of 245.25 g/mol and a molecular formula of C9H11NO5S . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Hypoglycemic Activity
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid derivatives have been studied for their hypoglycemic activities. Research indicates that these compounds show significant hypoglycemic potency when certain modifications are made, such as altering the carboxyl group or benzamide ring. This can lead to compounds that are highly active in lowering blood glucose levels (Grell et al., 1998), (Brown & Foubister, 1984).
Analytical Chemistry
In the field of analytical chemistry, these derivatives have been utilized for the quantitative analysis in body fluids, such as in the detection and measurement of certain drugs like sulpiride (Alfredsson, Sedvall, & Wiesel, 1979).
Agricultural Research
Some studies have explored the use of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid derivatives in agriculture, particularly in inducing male sterility in crops like Brassica napus L. for hybrid seed production (Yu et al., 2006).
Medicinal Chemistry
In medicinal chemistry, these compounds are synthesized and characterized for potential biological activities, such as antibacterial properties (Awad et al., 2019).
Pharmaceutical Intermediates
These derivatives are also significant in the synthesis of pharmaceutical intermediates for drugs like cardiotonic Sulmazole and Isomazole (Lomov, 2019).
Isotope Labeling
The incorporation of isotopes like deuterium and tritium into these compounds has been researched, providing important tools for biochemical and pharmacological studies (Shevchenko, Nagaev, & Myasoedov, 2014).
Toxicity Assessment
Studies have assessed the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, especially focusing on their impact on the hepatorenal system when administered orally (Gorokhova et al., 2020).
Pesticide Development
Research in pest control has led to the development of various derivatives of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid, targeting new agents for pest management (Cremlyn, 1968).
Future Directions
The future directions for the use of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid could include its application in the synthesis of other pharmaceutical compounds. Its role as an intermediate in the synthesis of sulpiride suggests potential uses in the development of treatments for other psychiatric disorders .
properties
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGNKWWKCGFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199843 | |
Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
CAS RN |
51887-56-0 | |
Record name | 2-Methoxy-5-[(methylamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51887-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-[(methylamino)sulphonyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.